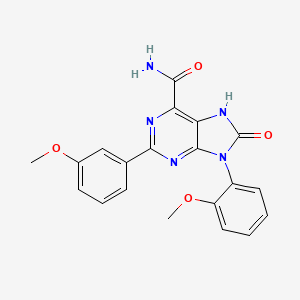

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-Methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 869069-60-3) is a purine derivative with a molecular formula of C₂₀H₁₇N₅O₃ and a molecular weight of 375.38 g/mol . Its structure features a purine core substituted with two methoxy-phenyl groups at positions 2 and 9, a carboxamide group at position 6, and an 8-oxo functional group. The compound is primarily used in research settings for synthesizing complex organic molecules, with applications in medicinal chemistry due to its purine scaffold, a common pharmacophore in kinase inhibitors and nucleotide analogs .

Properties

IUPAC Name |

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-12-7-5-6-11(10-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-8-3-4-9-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBIRNHVWOQYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of methoxyphenyl groups through substitution reactions. Common reagents used in these reactions include methoxybenzene derivatives and purine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The methoxyphenyl groups can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

1.1 Antioxidant Activity

Research indicates that purine derivatives can act as antioxidants. Studies have shown that compounds with similar structures to 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can effectively scavenge free radicals, thereby preventing oxidative stress-related cellular damage. For instance, the antioxidant activity of related compounds was evaluated using the DPPH assay, revealing significant inhibition of free radical formation at specific concentrations .

1.2 Anti-inflammatory Properties

Dihydropyrimidinones and related compounds have been documented for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In one study, derivatives were synthesized and tested for their ability to reduce edema in animal models, demonstrating promising results comparable to established anti-inflammatory drugs like diclofenac sodium .

1.3 Anticancer Activity

Emerging evidence suggests that purine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has indicated that modifications in the structure can enhance cytotoxicity against various cancer cell lines, making this class of compounds a focus for anticancer drug development .

Synthetic Methodologies

The synthesis of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step reactions starting from simpler purine derivatives. Key steps include:

- Formation of the Purine Core: The initial step often involves the condensation of appropriate aldehydes with urea or thiourea derivatives.

- Introduction of Substituents: Subsequent reactions introduce methoxy groups at specified positions on the phenyl rings, enhancing biological activity.

- Final Modifications: The final steps may involve cyclization or oxidation processes to yield the desired compound .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

Case Studies

Several studies have explored the effects of similar compounds on various biological systems:

4.1 Study on Antioxidant Effects

In a controlled experiment, a series of purine derivatives were evaluated for their antioxidant capacity using the DPPH method. Among them, certain derivatives exhibited IC50 values indicating strong radical scavenging capabilities, suggesting their potential use in formulations aimed at oxidative stress-related conditions .

4.2 Evaluation of Anti-inflammatory Activity

In a study assessing anti-inflammatory properties through carrageenan-induced paw edema in rats, several synthesized compounds demonstrated significant reduction in inflammation compared to controls. This supports the hypothesis that structural modifications can enhance anti-inflammatory efficacy .

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous purine derivatives differ in substituent groups, positions, and electronic properties. Below is a detailed comparison:

Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Methoxy vs. Ethoxy Groups : The ethoxy group in the 4-ethoxyphenyl analog (C₂₁H₁₉N₅O₄) increases lipophilicity (logP ~2.1 estimated) compared to the methoxy-containing target compound (logP ~1.8) .

- Halogenated Derivatives : The 4-chlorophenyl variant (C₁₉H₁₄ClN₅O₃) introduces a strong electron-withdrawing group, which may enhance binding affinity to polar targets via halogen bonding .

Research and Commercial Availability

Biological Activity

The compound 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in recent years for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anti-inflammatory, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 421.41 g/mol. The structure features two methoxyphenyl groups attached to a purine backbone, which is significant for its biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that purine derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to our target have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. In particular, research has demonstrated that these compounds can significantly reduce inflammation in models of gout and other inflammatory diseases by suppressing the NLRP3 inflammasome pathway .

Table 1: Summary of Anti-inflammatory Effects

2. Anticancer Activity

The anticancer potential of purine derivatives has been extensively studied. Compounds that share structural similarities with our target have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study:

A study investigated the effects of a related purine derivative on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis via caspase activation .

3. Antiviral Activity

Emerging evidence suggests that purine derivatives may possess antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes essential for their life cycle. The activity against viruses such as HIV and hepatitis C has been documented, highlighting the potential for therapeutic applications in viral infections .

Table 2: Antiviral Activity Overview

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

A stepwise approach is critical for synthesis optimization:

Route Selection : Start with established purine scaffold synthesis methods, such as cyclocondensation of substituted pyrimidines with appropriate carbonyl reagents. Incorporate regioselective functionalization of the 2- and 9-positions using methoxyphenyl groups via Suzuki coupling or nucleophilic substitution .

Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity intermediates.

Yield Improvement : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using factorial design to identify critical variables (e.g., temperature × catalyst ratio) .

Characterization : Validate intermediates via -NMR and LC-MS, and confirm the final product via single-crystal X-ray diffraction (SHELX refinement) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Employ a multi-technique verification protocol:

Crystallography : Resolve the crystal structure using SHELXL for refinement, focusing on dihedral angles between methoxyphenyl groups to confirm spatial orientation .

Spectroscopy : Cross-validate -NMR peaks (e.g., methoxy protons at δ 3.8–4.0 ppm) and compare FT-IR carbonyl stretches (~1680 cm) with computational predictions.

Thermal Analysis : Perform DSC to assess melting points and detect polymorphic transitions, ensuring batch consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Hazard Mitigation : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and sealed containers during synthesis .

Waste Management : Neutralize acidic/basic byproducts before disposal and incinerate organic waste at >1000°C to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., variable IC50_{50}50 values across studies)?

Data Harmonization : Standardize assay conditions (e.g., cell line viability assays using identical ATP quantification protocols).

Structural-Activity Analysis : Compare crystallographic data (e.g., methoxy group torsion angles) with bioactivity outliers to identify conformation-dependent activity .

Computational Validation : Use COMSOL Multiphysics to model ligand-receptor interactions and correlate docking scores with experimental IC trends .

Q. What advanced computational methods are suitable for predicting the compound’s interactions with biological targets?

Molecular Dynamics (MD) : Simulate binding kinetics with kinases (e.g., CDK2) using AMBER or GROMACS, parameterizing force fields for methoxy group dynamics .

Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution at the purine carbonyl to predict hydrogen-bonding patterns with active-site residues .

Machine Learning : Train models on existing purine derivative datasets to predict off-target effects (e.g., hERG channel inhibition) .

Q. How can researchers integrate this compound into a broader theoretical framework for purine-based drug discovery?

Mechanistic Studies : Link its activity to purine metabolism pathways (e.g., adenosine receptor modulation) using isotopic tracing (-labeled intermediates) .

Therapeutic Context : Align findings with conceptual frameworks like "kinase inhibitor selectivity" by comparing its binding mode with FDA-approved purine analogs (e.g., imatinib) .

Cross-Disciplinary Validation : Collaborate with crystallographers and pharmacologists to reconcile structural data with phenotypic screening results .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy groups) and assess effects on solubility (HPLC logP) and potency (IC) using a 2 design matrix .

High-Throughput Screening (HTS) : Use automated platforms to test 100+ analogs against panels of cancer cell lines, validating hits via dose-response assays .

Crystallographic SAR : Co-crystallize active derivatives with target proteins (e.g., PARP1) to map steric and electronic interactions .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Error Analysis : Audit force field parameters (e.g., partial charges for methoxy groups) and solvent models (implicit vs. explicit water) in simulations .

Experimental Replication : Repeat assays under controlled humidity/temperature to minimize environmental variability .

Data Triangulation : Combine MD trajectories, crystallographic data, and kinetic assays to identify overlooked variables (e.g., protein flexibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.